molecular formula C7H16ClN B2867340 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride CAS No. 2411181-32-1

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride

Cat. No.: B2867340
CAS No.: 2411181-32-1
M. Wt: 149.66
InChI Key: OHIVFQXWXZDIJF-RNFRBKRXSA-N
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Description

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine hydrochloride is a chiral cyclopropane-containing ethanamine derivative. Cyclopropane rings are known to enhance metabolic stability and influence receptor binding due to their rigid, strained structure .

Properties

IUPAC Name

2-[(1S,2R)-2-ethylcyclopropyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-6-5-7(6)3-4-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDHDKYJTNRYCK-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Induced Cyclization of γ-Chloro Amino Nitriles

This approach, inspired by the synthesis of coronamic acid derivatives, involves the diastereoselective cyclization of γ-chloro amino nitriles. For example, treatment of (3R)-4-chloro-2-(benzylideneamino)-3-ethylbutanenitrile with a strong base (e.g., KOtBu) induces intramolecular nucleophilic displacement, forming the cyclopropane ring. Molecular mechanics calculations suggest that bulky N-protecting groups (e.g., benzophenone imine) enhance diastereoselectivity by favoring transition states that minimize steric clash. Typical yields range from 60–75%, with diastereomeric excess (d.e.) values exceeding 85% under optimized conditions.

Stereochemical Control

Asymmetric Induction via Chiral Auxiliaries

The (1S,2R) configuration can be achieved using chiral pool starting materials. For example, (2R)-2-ethyl-1-butanol ([α]ᴅ = -6.3° in ethanol) serves as a chiral building block. Swern oxidation converts this alcohol to the corresponding aldehyde, which undergoes Strecker synthesis with TMSCN and a benzylideneamine to form a diastereomerically enriched α-aminonitrile.

Enzymatic Resolution

Lipase-mediated kinetic resolution has been successfully applied to similar cyclopropane amines. Hydrolysis of racemic acetylated precursors using lipase PS (from Pseudomonas cepacia) in pH 7.2 phosphate buffer achieves enantiomeric excess (e.e.) values >90% when reactions are halted at 69% conversion. This method offers scalability but requires careful monitoring to prevent over-hydrolysis.

Hydrochloride Salt Formation

The final step involves protonation of the free amine with hydrochloric acid. Industrial-scale processes typically employ continuous flow reactors to mix gaseous HCl with an ethanolic solution of the amine, achieving near-quantitative conversion. Critical parameters include:

Parameter Optimal Value Effect on Yield
Temperature 0–5°C Minimizes decomposition
HCl Concentration 5–6 M in H₂O Prevents oversaturation
Stirring Rate 500–700 rpm Ensures homogeneity

Industrial-Scale Considerations

Large-scale production faces challenges in stereochemical fidelity and cost efficiency. Continuous flow cyclopropanation systems using immobilized catalysts (e.g., silica-supported Rh catalysts) reduce metal leaching and improve turnover numbers (TON > 10⁴). Purification via simulated moving bed (SMB) chromatography resolves diastereomers with >99% purity, albeit at elevated operational costs.

Comparative Analysis of Synthetic Routes

Method Yield (%) d.e./e.e. (%) Scalability Cost Index
Base-Induced Cyclization 65–75 85–92 High $$$
Enzymatic Resolution 40–50 90–95 Moderate $$$$
Reductive Amination 55–65 75–80 Low $$

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and substituted cyclopropylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the specific molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Ethanamine Derivatives

(a) [(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine Hydrochloride (CAS 1808843-59-5)
  • Structure : Features a methyl-phenyl-substituted cyclopropane attached to a methanamine backbone.
  • Key Differences : The target compound has an ethyl group on the cyclopropane (vs. methyl-phenyl), which may alter lipophilicity and steric interactions .
  • Applications : Used in R&D for exploring chiral amine pharmacology, though specific targets are unspecified .
(b) (1R,2R)-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride (CAS 158414-44-9)
  • Structure : Cyclopentane ring fused with a carboxylic acid group, unlike the cyclopropane-ethanamine backbone.
  • Key Differences : The absence of a cyclopropane and presence of a carboxylic acid limit direct structural comparison, but highlights the role of ring strain in bioactivity .

Substituted Ethanamine Derivatives

(a) 2-(2-Chlorophenyl)ethanamine Hydrochloride (CAS 18970-81-5)
  • Structure : Aryl-substituted ethanamine with a chlorophenyl group.
  • Safety: Limited toxicological data; precautionary measures include avoiding inhalation .
(b) 2-(Methylsulfonyl)ethanamine Hydrochloride (CAS 104458-24-4)
  • Structure : Contains a methylsulfonyl group instead of a cyclopropane.
  • Physical Properties : Melting point 168–172°C; used in intermediates and pharmaceutical synthesis .

Pharmacologically Active Analogs

(a) SR 59104A and SR 59119A (Beta3-Adrenoceptor Agonists)
  • Structure : Complex ethanamine derivatives with hydroxy-chlorophenyl and tetrahydronaphthalenyl groups.
  • Key Differences: These agonists target beta3-adrenoceptors, whereas the rigid cyclopropane in the target compound may favor interactions with enzymes or receptors requiring precise stereochemistry (e.g., HSP90) .
  • Activity: Demonstrated inhibition of human colonic motility via beta3-adrenoceptor activation .
(b) Tryptamine Hydrochloride Derivatives (Compounds 1–3 in )
  • Structure : Indole-substituted ethanamines with nitro or alkyl groups.
  • Key Differences : The indole ring enables hydrogen bonding with HSP90 residues (e.g., GLU527, TYR604), while the ethylcyclopropyl group in the target compound may engage in hydrophobic interactions .
  • Activity : Anti-plasmodial and HSP90 homodimerization inhibition .

Comparative Data Table

Compound Name Key Structural Feature Pharmacological Target Physical Properties Safety Profile Evidence ID
2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine HCl Ethylcyclopropyl group Unknown (inferred enzyme/receptor) N/A Not reported
[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine HCl Methyl-phenyl cyclopropane R&D applications N/A Not reported
2-(2-Chlorophenyl)ethanamine HCl Chlorophenyl group Unspecified N/A Avoid inhalation
SR 59104A Hydroxy-chlorophenyl Beta3-adrenoceptor N/A Propranolol-sensitive
Tryptamine HCl (Compound 1) Indole ring HSP90 Hydrogen bonds with GLU527 Anti-plasmodial activity

Key Findings and Implications

  • Structural Rigidity : The ethylcyclopropyl group in the target compound likely enhances metabolic stability compared to flexible alkyl or aryl substituents .
  • Pharmacological Potential: Analogous compounds (e.g., SR series, tryptamine derivatives) suggest possible applications in enzyme inhibition or receptor modulation, though specific targets require validation.
  • Safety Considerations: Limited toxicological data for cyclopropane-containing ethanamines necessitate further study .

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